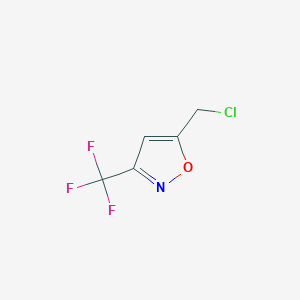

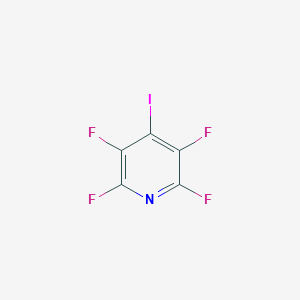

2,3,5,6-Tetrafluoro-4-iodopyridine

Overview

Description

2,3,5,6-Tetrafluoro-4-iodopyridine is a chemical compound that is part of the heterocyclic polyfluoro-compounds . It is commonly used as a molecular scaffold for active pharmaceutical ingredients (APIs) and a substrate for synthetic chemistry .

Synthesis Analysis

This compound can be prepared by the oxidation of 2,3,5,6-tetrafluoro-4-hydrazinopyridine in the presence of methyl iodide or, preferably, by the reaction of pentafluoropyridine with sodium iodide in dimethylformamide . It can be readily converted into 2,3,5,6-tetrafluoropyridylmagnesium iodide or 2,3,5,6-tetrafluoropyridyllithium .Chemical Reactions Analysis

Hydroxide ion, methoxide ion, and ammonia attack 2,3,5,6-tetrafluoro-4-iodopyridine at the 2-position, to give the corresponding 2-substituted trifluoro-4-iodopyridines . Iodide ion appears to attack the 4-iodo-substituent with the formation of the 2,3,5,6-tetrafluoropyridyl anion .Scientific Research Applications

Synthesis and Reactions

2,3,5,6-Tetrafluoro-4-iodopyridine is synthesized by oxidizing 2,3,5,6-tetrafluoro-4-hydrazinopyridine or by reacting pentafluoropyridine with sodium iodide. It's converted into organometallic compounds like tetrafluoropyridylmagnesium iodide or tetrafluoropyridyllithium, leading to a variety of chemical reactions. Hydroxide, methoxide ions, and ammonia attack it at the 2-position, forming substituted trifluoro-4-iodopyridines. It can also couple via the Ullmann technique to form perfluoro-4,4'-bipyridyl (Banks, Haszeldine, Phillips, & Young, 1967).

Reactivity Toward Nucleophiles

2,3,5,6-Tetrafluoro-4-iodopyridine's reactivity with hard and soft nucleophiles has been explored. S centered nucleophiles substitute at the para position to ring nitrogen, while O and N centered nucleophiles substitute at the ortho position (Ranjbar‐Karimi et al., 2019).

Preparation and Use in Organometallic Chemistry

This compound readily reacts with acid-washed cadmium or zinc powder to form tetrafluoropyridylcadmium or zinc reagent. It's used for coupling with allylic halides, vinyl iodides, aryl iodides, and acyl halides, producing high-yield adducts (Nguyen & Burton, 1994).

Role in Halogen Bonding

It has been studied in the context of halogen bonding, specifically in the formation of discrete aggregates with certain compounds, demonstrating its role in supramolecular chemistry (Liantonio et al., 2002).

Application in Pharmaceutical Research

Derivatives of 2,3,5,6-Tetrafluoro-4-iodopyridine, like tetrafluoropyridine-4-aldehyde, are significant in pharmaceutical research as they offer new building blocks for drug development. These compounds can be transformed into a variety of structures, broadening the scope of chemical synthesis in pharmaceutical applications (Banks, Haszeldine, & Young, 1967).

Safety and Hazards

Mechanism of Action

Target of Action

It’s known that fluorinated pyridines are generally used as molecular scaffolds for active pharmaceutical ingredients (apis) and substrates for synthetic chemistry .

Mode of Action

The mode of action of 2,3,5,6-Tetrafluoro-4-iodopyridine involves its interaction with various ions. Hydroxide ion, methoxide ion, and ammonia attack 2,3,5,6-tetrafluoro-4-iodopyridine at the 2-position, giving the corresponding 2-substituted trifluoro-4-iodopyridines . Iodide ion appears to attack the 4-iodo-substituent, resulting in the formation of the 2,3,5,6-tetrafluoropyridyl anion .

Biochemical Pathways

Fluorinated pyridines are known to have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring .

Pharmacokinetics

The presence of fluorine atoms in the compound could potentially influence its bioavailability, as fluorine atoms are often introduced into lead structures in the search for new pharmaceuticals with improved physical, biological, and environmental properties .

Result of Action

Fluorinated pyridines are known to be less reactive than their chlorinated and brominated analogues due to their reduced basicity .

Action Environment

The presence of fluorine atoms in the compound could potentially influence its stability and reactivity in different environments .

properties

IUPAC Name |

2,3,5,6-tetrafluoro-4-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5F4IN/c6-1-3(10)2(7)5(9)11-4(1)8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNPRQTRSDKIVFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(N=C1F)F)F)I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5F4IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the key reactions of 2,3,5,6-tetrafluoro-4-iodopyridine highlighted in the research?

A1: The research primarily focuses on utilizing 2,3,5,6-tetrafluoro-4-iodopyridine as a starting material for further synthesis. Key reactions include:

- Formation of Organometallic Reagents: The iodine atom can be readily replaced with magnesium or lithium, forming 2,3,5,6-tetrafluoropyridylmagnesium iodide or 2,3,5,6-tetrafluoropyridyllithium, respectively. These organometallic compounds are valuable intermediates in organic synthesis. []

- Nucleophilic Substitution: Nucleophiles like hydroxide, methoxide, and ammonia preferentially attack the 2-position of the pyridine ring, displacing a fluorine atom and creating 2-substituted trifluoro-4-iodopyridines. []

- Coupling Reactions: 2,3,5,6-Tetrafluoro-4-iodopyridine can undergo Ullmann coupling, leading to the formation of perfluoro-4,4′-bipyridyl. This reaction demonstrates its potential in constructing complex fluorinated nitrogen-containing heterocycles. []

Q2: Why is the synthesis of 2,3,5,6-tetrafluoro-4-iodopyridine significant?

A2: This compound serves as a crucial building block for synthesizing various fluorinated pyridines. The presence of both iodine and fluorine allows for diverse reactivity, enabling the introduction of different substituents and the creation of complex molecules. This is particularly relevant for developing new materials and pharmaceuticals, where fluorinated compounds are gaining increasing importance. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.